2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene-pyridine structure via an acetamide bridge
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit good ptp1b inhibitory activity , suggesting that PTP1B could be a potential target. PTP1B is a protein tyrosine phosphatase involved in insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity.
Biochemical Pathways
The compound may affect the insulin signaling pathway by inhibiting PTP1B. This inhibition can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. The downstream effects could include improved glycemic control and potential benefits in the management of type 2 diabetes .
Result of Action
The compound may result in enhanced insulin sensitivity and improved glycemic control, given its potential PTP1B inhibitory activity . These effects could be beneficial in the management of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether formation: The benzo[d]thiazole is then reacted with a halogenated acetamide derivative to form the thioether linkage.
Coupling with thiophene-pyridine: The final step involves coupling the thioether intermediate with a thiophene-pyridine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole core but lacks the thiophene-pyridine moiety.
N-(pyridin-3-ylmethyl)acetamide: Contains the pyridine-acetamide structure but lacks the benzo[d]thiazole and thiophene components.
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is unique due to its combination of the benzo[d]thiazole, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-16-3-1-2-4-17(16)26-19)21-9-13-7-15(10-20-8-13)14-5-6-24-11-14/h1-8,10-11H,9,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQDWWJWXRRFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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